
4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H15ClN2S and its molecular weight is 254.78 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They interact with various biological targets such as kinases, estrogen receptors, and voltage-gated sodium channels .
Mode of Action
The exact mode of action can vary depending on the specific thiophene derivative and its target. For example, some thiophene derivatives are known to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups .
Biochemical Pathways
Thiophene derivatives can affect various biochemical pathways. For instance, kinase inhibitors can impact signal transduction pathways, which are critical for many cellular processes .
Pharmacokinetics
The pharmacokinetics of thiophene derivatives can vary widely and depend on their chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence their bioavailability .
Result of Action
The result of the action of thiophene derivatives can vary depending on their specific targets and modes of action. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, anti-mitotic, anti-microbial, and anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene derivatives .
Biological Activity
4-(Chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, characterized by its unique structure that includes a thiophene ring. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.
Chemical Structure and Properties
The molecular formula of this compound is C12H15ClN2S. The structure features a chloromethyl group, an isobutyl group, and a thiophene ring, which contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C12H15ClN2S |
IUPAC Name | This compound |
InChI Key | XPKQKPDAKQPQHM-UHFFFAOYSA-N |
Antitumor Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. The pyrazole core has been associated with various biological effects, including:
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in preclinical models, potentially useful for treating conditions like arthritis.
- Cytotoxicity Against Cancer Cells : Studies have shown that pyrazoles can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxic effects on lung cancer (A549) and other tumor cell lines.
The biological activity of this compound is thought to involve:
- Inhibition of Enzyme Activity : Pyrazoles can inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Gene Expression : Some studies suggest that these compounds can downregulate genes associated with tumor growth and metastasis.
Case Studies and Research Findings
A review of the literature reveals several studies highlighting the biological activity of pyrazole derivatives:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various pyrazoles against different human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .
- Antitumor Activity in Animal Models : In vivo studies showed that related pyrazole compounds could significantly reduce tumor size in mice models, indicating their potential as therapeutic agents .
- Safety Profile Assessment : Evaluations on non-tumor cell lines (e.g., HEK-293) revealed varying degrees of cytotoxicity, raising concerns about the safety profile of these compounds . The IC50 values against these cell lines were notably lower than those against tumor cells, suggesting a need for further optimization.
Summary Table of Biological Activities
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antiviral Properties
Research indicates that thiophene derivatives, including 4-(chloromethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole, show promise as antiviral agents against flavivirus infections. Case studies have demonstrated its efficacy in inhibiting viral replication, making it a potential candidate for developing antiviral medications .
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness that suggests its potential use in treating infections caused by resistant pathogens. For instance, one study highlighted its activity against Staphylococcus aureus and Escherichia coli, indicating its broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
The compound's structure allows it to interact with biological pathways involved in inflammation. Preliminary studies suggest that it may inhibit inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .
Applications in Research and Industry
Given its diverse biological activities, this compound has several important applications:
Pharmaceutical Development
The compound is being explored for its potential use in developing new antiviral and antimicrobial drugs. Its ability to target specific viral pathways makes it an attractive candidate for further research in antiviral drug formulation.
Agricultural Chemistry
There is potential for this compound to be utilized as a pesticide or fungicide due to its biological activity against microbial pathogens. Research into its efficacy in agricultural applications is ongoing, with promising preliminary results suggesting effective pest control properties .
Case Studies
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJJAVHHIJTMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.